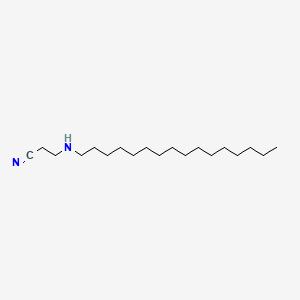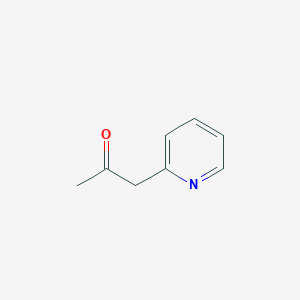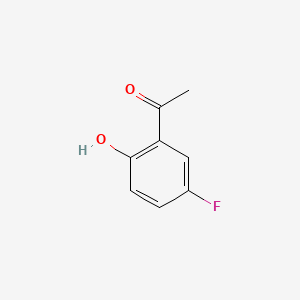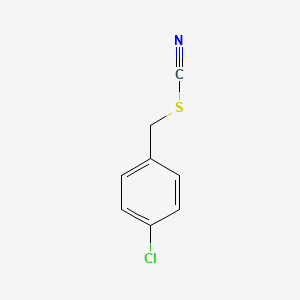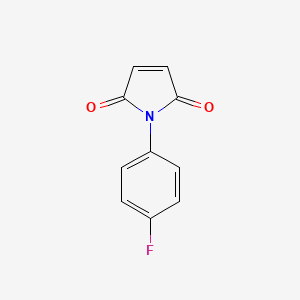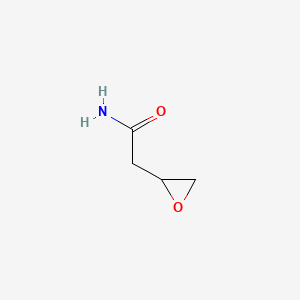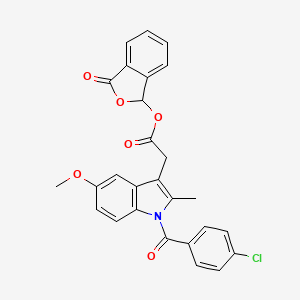
Talmetacin
Übersicht
Beschreibung
Talmetacin is a cyclo-oxygenase inhibitor that has been studied for its analgesic and antipyretic properties. It was initially developed by Bago sro and has been investigated for its potential use in treating rheumatic disorders . The compound’s molecular formula is C27H20ClNO6, and it has shown promise in various therapeutic areas, particularly in skin and musculoskeletal diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Talmetacin kann durch katalytische asymmetrische Acetalisierung von Carbonsäuren synthetisiert werden. Dieser Prozess beinhaltet die Reaktion von Carbonsäuren mit 3-Bromphthaliden unter milden und übergangsmetallfreien Bedingungen . Der Schlüsselschritt der Reaktion ist die asymmetrische Addition einer Carbonsäure an ein katalytisch gebundenes Zwischenprodukt, was zur Bildung von optisch angereicherten Phthalidylestern führt .
Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound umfasst die Herstellung einer Mutterlauge durch Lösen des Medikaments in Dimethylsulfoxid (DMSO). Die Lösung wird dann mit Polyethylenglykol (PEG300), Tween 80 und deionisiertem Wasser (ddH2O) versetzt, um die gewünschte Konzentration zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Talmetacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Phthalidylester und andere Derivate, die unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Cyclooxygenase-Enzyme hemmt, die an der Produktion von Prostaglandinen beteiligt sind. Durch die Blockierung dieser Enzyme reduziert this compound Entzündungen, Schmerzen und Fieber . Zu den molekularen Zielstrukturen von this compound gehören Cyclooxygenase-1 und Cyclooxygenase-2, die Schlüsselenzyme im Entzündungspfad sind .
Ähnliche Verbindungen:
Talosalat: Ein weiteres Phthalidylester-Prodrug mit entzündungshemmenden Eigenschaften.
Talampicillin: Ein Phthalidylester-Prodrug, das als Antibiotikum verwendet wird.
Einzigartigkeit: Seine chemische Struktur ermöglicht verschiedene Modifikationen, wodurch es zu einer vielseitigen Verbindung für Forschung und Entwicklung wird .
Wirkmechanismus
Talmetacin exerts its effects by inhibiting cyclo-oxygenase enzymes, which are involved in the production of prostaglandins. By blocking these enzymes, this compound reduces inflammation, pain, and fever . The molecular targets of this compound include cyclo-oxygenase-1 and cyclo-oxygenase-2, which are key enzymes in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIRLDHOQSNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867278 | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67489-39-8 | |
| Record name | Talmetacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067489398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FY017I6S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


